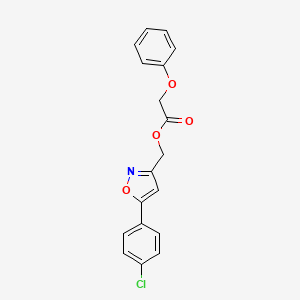
(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate” is a complex organic molecule. It likely contains an isoxazole ring, which is a five-membered heterocyclic compound with an oxygen atom and a nitrogen atom . Isoxazole rings are commonly found in many commercially available drugs .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Applications De Recherche Scientifique
Drug Discovery and Development
Isoxazole derivatives, such as (5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate, are commonly found in many commercially available drugs due to their significant biological activities . They are particularly valuable in the field of drug discovery for their ability to bind to various biological targets. The compound’s structural features make it a candidate for the development of new medications with potential therapeutic applications.
Anticancer Research
Isoxazole compounds have shown promise in anticancer research. The substitution of different groups on the isoxazole ring can impart diverse biological activities, which is crucial for designing drugs with specific anticancer properties . This compound could be synthesized and tested for its efficacy against various cancer cell lines.
Antimicrobial and Antiviral Applications
The isoxazole nucleus has been associated with antimicrobial and antiviral activities. Researchers have synthesized isoxazole derivatives and tested them for in vitro antifungal activities against pathogens like B. cinerea and R. cerealis . This suggests that (5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate could be explored for its potential use in treating infectious diseases.
Anti-inflammatory and Analgesic Effects
Isoxazole derivatives are known for their anti-inflammatory and analgesic effects. The compound could be investigated for its effectiveness in reducing inflammation and pain, which could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .
Neurological Disorders
Compounds with an isoxazole structure have been studied for their potential use in treating neurological disorders. They have shown activity as anticonvulsants and antidepressants, indicating that (5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate might be beneficial in the treatment of conditions such as epilepsy and depression .
Material Science and Nanocatalysis
The isoxazole ring is also of interest in material science and nanocatalysis. Its unique structure can be utilized in the synthesis of materials with specific properties or in the development of catalysts for chemical reactions . This compound could contribute to advancements in these fields by providing a scaffold for further chemical modifications.
Propriétés
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c19-14-8-6-13(7-9-14)17-10-15(20-24-17)11-23-18(21)12-22-16-4-2-1-3-5-16/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEBKNPSVQLPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3012679.png)
![7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

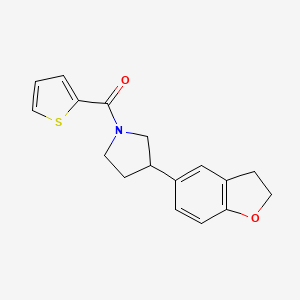
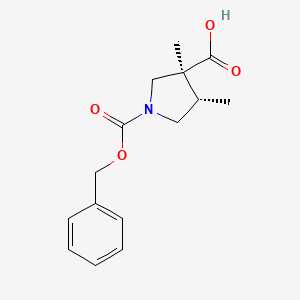
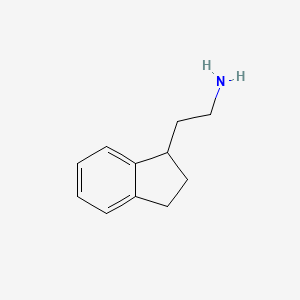
![(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3012691.png)
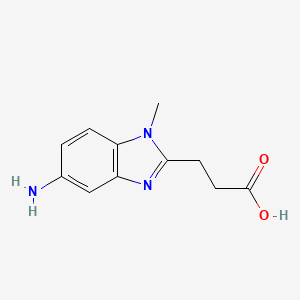
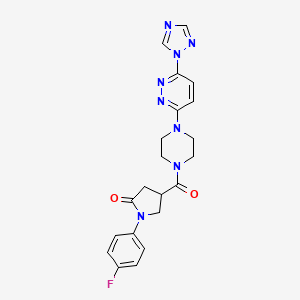
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3012694.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3012695.png)
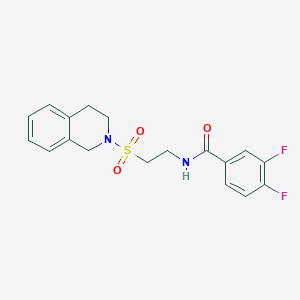
![1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B3012697.png)
![[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B3012699.png)